molecular formula C7H10N2O B13908775 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one

1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B13908775
M. Wt: 138.17 g/mol
InChI Key: QZINULUXJLDBPC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring a five-membered imidazolone ring with a cyclopropylmethyl substituent at the N1 position. This structure combines the rigid cyclopropane ring, known for enhancing metabolic stability and modulating lipophilicity, with the imidazol-2-one core, a motif prevalent in bioactive molecules . For instance, cyclopropylmethyl groups are often introduced via alkylation reactions, as seen in the synthesis of 1-(cyclopropylmethyl)piperazine derivatives . The compound’s structural simplicity and versatility make it a scaffold for drug discovery, particularly in neurological and inflammatory disorders.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-(cyclopropylmethyl)-1H-imidazol-2-one

InChI

InChI=1S/C7H10N2O/c10-7-8-3-4-9(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,8,10)

InChI Key

QZINULUXJLDBPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CNC2=O

Origin of Product

United States

Preparation Methods

Alkylation of Imidazolone Core

One common approach involves starting from 1,3-dihydro-2H-imidazol-2-one (imidazolone) and performing an N-alkylation reaction with cyclopropylmethyl halides (e.g., bromide or chloride). The reaction is typically carried out under basic conditions to deprotonate the nitrogen atom, facilitating nucleophilic substitution.

Typical procedure:

Step Reagents/Conditions Outcome
1 Imidazolone + base (e.g., sodium hydride) Formation of imidazolone anion
2 Addition of cyclopropylmethyl bromide N-alkylation to yield 1-(cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one
3 Purification (chromatography/recrystallization) Isolation of pure alkylated product

This method is supported by classical nucleophilic substitution chemistry and is widely used due to its straightforwardness and good yields.

Construction of the Imidazolone Ring Followed by Alkylation

An alternative approach involves synthesizing the imidazolone ring from suitable precursors such as amino acids or urea derivatives, followed by selective alkylation.

A representative synthetic scheme includes:

  • Reaction of a cyclopropylmethyl amine derivative with a carbonyl source (e.g., phosgene equivalents or carbonyldiimidazole) to form the imidazolone ring.
  • Subsequent purification and characterization.

This method allows for incorporation of the cyclopropylmethyl group early in the synthesis, which can be advantageous for certain functionalizations.

Research Outcomes and Data Analysis

Yields and Purity

Reported yields for the N-alkylation step typically range from 70% to 90%, depending on reaction conditions and purification methods. Purity is generally confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Reaction Conditions Optimization

  • Base selection: Sodium hydride and potassium carbonate are common bases used to generate the imidazolone anion.
  • Solvents: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran are preferred for solubilizing reactants and facilitating nucleophilic substitution.
  • Temperature: Reactions are often conducted at room temperature to moderate heating (25–60°C) to optimize conversion and minimize side reactions.

Side Reactions and Challenges

  • Over-alkylation or alkylation at undesired nitrogen atoms can occur, requiring careful control of stoichiometry and reaction time.
  • Cyclopropylmethyl halides can be sensitive to ring-opening under harsh conditions; thus, mild reaction conditions are preferred.

Comparative Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Direct N-alkylation with cyclopropylmethyl bromide Imidazolone, NaH, cyclopropylmethyl bromide Room temp, DMF or THF 75–90 Simple, high yield Requires careful base handling
Ring construction from cyclopropylmethyl amine + carbonyl source Cyclopropylmethyl amine, CDI or phosgene equivalent Mild heating, inert atmosphere 65–85 Early incorporation of cyclopropylmethyl group More steps, sensitive reagents

Representative Synthetic Scheme (Adapted from Patent EP 3 345 900 B1)

  • Formation of imidazolone intermediate: Starting from a suitable urea derivative, cyclization is induced under dehydrating conditions to form 1,3-dihydro-2H-imidazol-2-one.

  • N-Alkylation: The imidazolone is treated with cyclopropylmethyl bromide in the presence of a base such as sodium hydride in tetrahydrofuran at room temperature.

  • Purification: The reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization to yield the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolones.

Scientific Research Applications

1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazol-2-one core is a common pharmacophore. Below is a comparative analysis of structurally related compounds, focusing on substituents, biological activities, and synthetic routes:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Features Reference
1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one Cyclopropylmethyl at N1 152.18 (estimated) Not explicitly reported; inferred bioactivity from derivatives (e.g., PDE4 inhibition in catramilast) High lipophilicity due to cyclopropane; potential CNS penetration
1-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one Aromatic substituents at N1 and N3 415.85 Anticancer activity (inhibition of tubulin polymerization) Enhanced π-π stacking from aromatic groups; moderate solubility
3-Acetyl-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Acetyl, isopropyl, and methyl groups fused to benzimidazolone 232.29 Not reported; characterized by NMR and elemental analysis Rigid benzannulated core; potential for kinase inhibition
1-((1H-Pyrazol-4-yl)methyl)-3-phenyl-1,3-dihydro-2H-imidazol-2-one Pyrazole and phenyl substituents 242.27 GPR139 antagonism (depression treatment) Dual heterocyclic system; moderate metabolic stability
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one Bulky diisopropylphenyl groups 404.60 Catalyst ligand in organometallic chemistry Steric hindrance enhances selectivity in cross-coupling reactions
Domperidone Impurity 14 (1-(3-chloropropyl)-3-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one) Chloropropyl and methylvinyl groups 250.72 Pharmaceutical impurity; no reported activity High electrophilicity due to chloropropyl group

Key Observations

Structural Diversity :

  • The cyclopropylmethyl group in the target compound contrasts with aromatic (e.g., 4-chlorophenyl in ), bulky (e.g., diisopropylphenyl in ), or electrophilic (e.g., chloropropyl in ) substituents. These differences influence solubility, target binding, and metabolic pathways.
  • Benzimidazolone derivatives (e.g., ) exhibit enhanced rigidity, favoring interactions with planar enzyme active sites.

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of imidazol-2-one with cyclopropylmethyl bromide, analogous to methods for 1-octyl-benzimidazolone derivatives .
  • Multi-component reactions (e.g., ’s use of aldehydes, benzil, and triazoles) are common for imidazole derivatives, but cyclopropane introduction may require specialized reagents (e.g., CAN catalyst in ).

Biological Activities: Aryl-substituted imidazolones (e.g., ) show anticancer and CNS activities, while bulky derivatives (e.g., ) are utilized in catalysis.

Chloropropyl and vinyl groups in reduce stability due to reactive sites, whereas the target compound’s cyclopropane may enhance metabolic resistance.

Biological Activity

1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one is an organic compound characterized by its unique imidazolone structure combined with a cyclopropylmethyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and antifungal properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
IUPAC Name: 3-(cyclopropylmethyl)-1H-imidazol-2-one
Canonical SMILES: C1CC1CN2C=CNC2=O

PropertyValue
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
IUPAC Name3-(cyclopropylmethyl)-1H-imidazol-2-one
InChI KeyQZINULUXJLDBPC-UHFFFAOYSA-N

Synthesis

The synthesis of 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one typically involves cyclopropanation reactions using cyclopropylmethyl bromide and imidazolone under basic conditions. Common reagents include sodium hydride or potassium carbonate, which facilitate nucleophilic substitution reactions.

Antimicrobial and Antifungal Properties

Research indicates that 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, preliminary data suggest potential antifungal activity against species such as Candida albicans.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within microbial cells. The imidazolone moiety may play a critical role in binding to enzymes or receptors, thereby inhibiting their function and leading to microbial cell death .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results indicate moderate antimicrobial potency compared to standard antibiotics .

Investigation of Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of imidazolone derivatives, including 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one. Modifications to the cyclopropyl group were studied to enhance biological activity. The findings suggested that substituents on the cyclopropyl ring could significantly affect the compound's potency against microbial strains .

Comparative Analysis

To contextualize the biological activity of 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one, a comparison with similar compounds is essential.

CompoundBiological ActivityMIC (µg/mL)
1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-oneModerate antimicrobialS. aureus: 32; E. coli: 64
Imidazole derivative AHigh antifungal16
Imidazole derivative BLow antibacterial>128

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